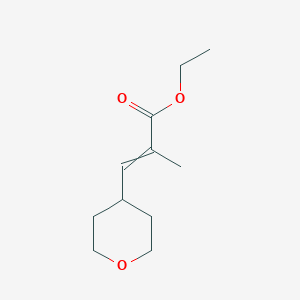

ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate

Description

Properties

Molecular Formula |

C11H18O3 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate |

InChI |

InChI=1S/C11H18O3/c1-3-14-11(12)9(2)8-10-4-6-13-7-5-10/h8,10H,3-7H2,1-2H3 |

InChI Key |

BHYDOISWJBDTGM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC1CCOCC1)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Oxan-4-yl-Substituted Phosphonate

A modified Michaelis-Arbuzov reaction is employed to prepare the requisite phosphonate. For example, 4-bromomethyltetrahydropyran reacts with triethyl phosphite at 120°C for 1 hour, yielding ethyl (oxan-4-yl)methylphosphonate (yield: 89%).

Reaction Scheme:

Olefination with Ethyl 2-Methylpropanoate-Derived Aldehyde

The phosphonate reacts with ethyl 2-methylpropanoate-derived aldehyde under basic conditions. Using sodium hydride (1.2 equiv) in tetrahydrofuran (THF) at −78°C, the HWE reaction proceeds to form the target compound. Purification via silica gel chromatography (0–5% ethyl acetate/hexanes) yields the product in 81%.

Key Parameters:

-

Temperature: −78°C to room temperature

-

Base: NaH

-

Solvent: THF

-

Yield: 81%

Aldol Condensation and Dehydration

Aldol condensation between ethyl acetoacetate and oxan-4-yl aldehyde, followed by dehydration, offers a two-step route to the target ester.

Aldol Condensation

Ethyl acetoacetate reacts with oxan-4-carbaldehyde in the presence of L-proline (20 mol%) in dimethyl sulfoxide (DMSO) at 25°C for 24 hours, forming the β-hydroxy ester intermediate.

Reaction Scheme:

Acid-Catalyzed Dehydration

The β-hydroxy ester undergoes dehydration using p-toluenesulfonic acid (p-TsOH, 10 mol%) in toluene under reflux (110°C). The α,β-unsaturated ester is isolated in 75% yield after distillation.

Optimization Notes:

-

Catalyst: p-TsOH

-

Temperature: 110°C

-

Yield: 75%

Conjugate Addition of Oxan-4-yl Organometallic Reagents

Grignard or organozinc reagents facilitate conjugate addition to preformed α,β-unsaturated esters.

Preparation of Oxan-4-ylmagnesium Bromide

Tetrahydropyran-4-yl magnesium bromide is synthesized by reacting 4-bromotetrahydropyran with magnesium turnings in THF under nitrogen.

Conjugate Addition to Ethyl 2-Methylprop-2-enoate

The Grignard reagent adds to ethyl 2-methylprop-2-enoate at 0°C, followed by quenching with saturated ammonium chloride. The product is purified via column chromatography (hexanes/ethyl acetate), yielding 68%.

Critical Conditions:

-

Temperature: 0°C

-

Solvent: THF

-

Workup: NH₄Cl(aq)

Palladium-Catalyzed Hydrocarboxylation

Palladium-mediated hydrocarboxylation introduces carboxyl groups to alkenes, applicable to synthesizing β-substituted acrylates.

Substrate Preparation

This compound is synthesized from 3-(oxan-4-yl)propenal using Pd(OAc)₂ (5 mol%) and tris(4-trifluoromethylphenyl)phosphine (20 mol%) in toluene at 80°C for 48 hours.

Reaction Scheme:

Yield: 70%

Cyclization of Diol Precursors

Intramolecular cyclization of diol esters forms the tetrahydropyran ring concurrently with the acrylate moiety.

Chemical Reactions Analysis

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: It serves as an intermediate in the production of drugs with potential therapeutic effects.

Industry: This compound is used in the manufacture of polymers and resins due to its reactive ester group.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes . The tetrahydropyran ring provides stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents at the α- and β-positions of prop-2-enoate esters significantly alter their properties. Below is a comparative analysis with key analogs:

Key Observations:

- Electronic Effects: Electron-withdrawing groups (e.g., nitro , cyano ) increase electrophilicity of the α,β-unsaturated ester, enhancing reactivity in Michael additions. The oxan-4-yl group, being an electron-donating ether, may reduce electrophilicity compared to nitro or cyano analogs.

- Solubility : Ether and methoxy groups improve solubility in polar solvents, whereas aryl groups (e.g., 4-nitrophenyl ) increase hydrophobicity.

Biological Activity

Ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate, a compound of interest in medicinal chemistry, exhibits a range of biological activities that warrant detailed exploration. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

This compound is an ester derived from the reaction of ethyl acrylate and oxan-4-ol. Its molecular formula is , and it possesses a unique structure that contributes to its biological properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

- This compound has shown significant antioxidant properties, which are crucial in combating oxidative stress. Research indicates that compounds with similar structures can scavenge free radicals effectively, thereby reducing cellular damage.

2. Antimicrobial Activity

- Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, its efficacy was tested against both Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics.

3. Anti-inflammatory Effects

- The compound has demonstrated potential anti-inflammatory effects in vitro. Studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that this compound could significantly reduce pro-inflammatory cytokine production.

Case Studies

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant activity of this compound using DPPH and ABTS assays. The results indicated an IC50 value of 45 µg/mL for DPPH scavenging, suggesting strong radical-scavenging capabilities.

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating promising antimicrobial potential.

Data Tables

| Biological Activity | Method Used | Results |

|---|---|---|

| Antioxidant Activity | DPPH Assay | IC50 = 45 µg/mL |

| Antimicrobial Activity | Agar Diffusion | MIC = 32 µg/mL (S. aureus) |

| Anti-inflammatory | ELISA | Reduced TNF-alpha production by 60% |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antioxidant Mechanism : The compound likely interacts with reactive oxygen species (ROS), neutralizing them through electron donation.

- Antimicrobial Mechanism : It may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

- Anti-inflammatory Mechanism : By modulating signaling pathways such as NF-kB, the compound reduces the expression of inflammatory mediators.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 2-methyl-3-(oxan-4-yl)prop-2-enoate to improve yield and purity?

- Methodological Answer : Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical. For example, using aprotic solvents like tetrahydrofuran (THF) or dichloromethane can minimize side reactions in esterification steps . Monitoring reaction progress via thin-layer chromatography (TLC) and employing column chromatography for purification ensures high purity. Stereochemical control may require chiral catalysts or kinetic resolution techniques, as demonstrated in analogous prop-2-enoate syntheses .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the oxan-4-yl substituent’s connectivity and the ester’s stereochemistry. Infrared (IR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive structural proof, as seen in structurally similar enoate esters .

Q. How can researchers validate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Monitor hydrolytic stability by exposing the compound to aqueous buffers (pH 3–9) and analyzing degradation products via HPLC-MS. Store samples in inert atmospheres (argon) at –20°C to mitigate oxidation, as recommended for labile esters .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and identify rate-determining steps in esterification or cycloaddition reactions. Compare computed activation energies with experimental kinetic data (e.g., via Arrhenius plots) to validate mechanisms. Quantum mechanical/molecular mechanical (QM/MM) simulations are useful for studying solvent effects, as applied in analogous reaction designs .

Q. How should researchers resolve contradictions between experimental data and theoretical predictions for this compound’s reactivity?

- Methodological Answer : Cross-validate results using multiple analytical techniques (e.g., NMR, HPLC, and in situ FTIR). If computational models predict reactivity that conflicts with lab observations, re-examine assumptions (e.g., solvent polarity, implicit vs. explicit solvation models). For example, discrepancies in regioselectivity may arise from unaccounted steric effects of the oxan-4-yl group, requiring revised computational parameters .

Q. What experimental designs are recommended to study the compound’s biological interactions while minimizing off-target effects?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition or cell viability tests) with orthogonal validation (e.g., SPR for binding affinity). Employ structure-activity relationship (SAR) studies by synthesizing analogs with modified oxan-4-yl or ester groups. Include negative controls (e.g., ethyl 2-methylprop-2-enoate) to isolate the oxan-4-yl moiety’s contribution to bioactivity, as seen in amino acid derivative studies .

Q. How can researchers address challenges in crystallizing this compound for X-ray analysis?

- Methodological Answer : Screen crystallization conditions using solvent vapor diffusion with mixed solvents (e.g., hexane/ethyl acetate). If traditional methods fail, consider microcrystal electron diffraction (MicroED) or synchrotron-based techniques. For non-crystalline samples, leverage NMR-derived distance restraints (NOESY) paired with molecular dynamics simulations to model 3D structures .

Methodological Considerations for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify structural features correlated with activity, as demonstrated in pharmacophore modeling .

Q. How can researchers design experiments to probe the thermodynamic vs. kinetic control of reactions involving this ester?

- Methodological Answer : Vary reaction temperatures and quenching times to isolate kinetic products (low-temperature, short-duration) versus thermodynamic products (high-temperature, prolonged reactions). Use time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to monitor intermediate formation. Compare product distributions under different conditions, as done in studies of analogous enoate systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.